molecular formula C5H3IN4 B11865970 8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine

8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11865970
M. Wt: 246.01 g/mol
InChI Key: TXEHXUMOEJLWBF-UHFFFAOYSA-N
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Description

8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the family of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with an iodine atom attached to the eighth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-iodopyridazine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazolopyridazines, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of bromodomain-containing proteins, which play a role in regulating gene expression. The compound binds to the active site of these proteins, preventing their interaction with acetylated lysine residues on histones, thereby modulating gene transcription .

Comparison with Similar Compounds

Uniqueness: 8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This iodine substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

8-iodo-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C5H3IN4/c6-4-1-2-8-10-3-7-9-5(4)10/h1-3H

InChI Key

TXEHXUMOEJLWBF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2N=C1)I

Origin of Product

United States

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